molecular formula C20H18ClN3O2S B11263676 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B11263676
M. Wt: 399.9 g/mol
InChI Key: LFZQDEDZPKXJLN-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core, a chlorophenyl group, and a phenylethyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic substitution reactions, while the sulfanyl and phenylethyl acetamide moieties are added through nucleophilic substitution and acylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-

Biological Activity

The compound 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazinone core , a chlorinated phenyl group , and an acetamide moiety , which contribute to its unique chemical properties. The molecular formula is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S, and it has a molecular weight of approximately 420.3 g/mol.

PropertyValue
Molecular FormulaC19H20ClN3O2SC_{19}H_{20}ClN_3O_2S
Molecular Weight420.3 g/mol
LogP2.1991
Polar Surface Area55.863 Ų

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors involved in various disease pathways. It is believed to inhibit enzymatic activity by binding to active sites, thereby modulating cellular pathways. This mechanism is crucial for its potential therapeutic applications in treating conditions such as cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown inhibition of cancer cell proliferation in vitro.

Neuroprotective Effects

Research suggests that the compound may possess neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease.

Case Studies

  • In Vitro Studies on AChE Inhibition
    • A study evaluated the inhibitory effects of structurally related compounds on AChE activity. The results demonstrated that certain derivatives exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential against AChE .
  • Anticancer Activity Assessment
    • Another research project focused on the anticancer effects of pyrazinone derivatives similar to our compound. The study found that these compounds could induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Scientific Research Applications

Biological Activities

Research indicates that 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide exhibits significant biological activity. Key areas of interest include:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its effects on various cancer cell lines, showing potential for inhibiting tumor growth and inducing apoptosis in malignant cells .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Studies have shown that it can modulate the activity of enzymes related to inflammation and cancer progression, making it a candidate for therapeutic development .
  • Molecular Interactions : Interaction studies indicate that the compound may bind to specific receptors or enzymes, leading to significant biological effects. These interactions can be further explored to understand their implications for drug development .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Studies : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, including breast and lung cancer cells. A notable study reported percent growth inhibition rates exceeding 70% in certain cell lines .
  • Inflammation Models : In animal models of inflammation, compounds similar to This compound demonstrated reduced inflammatory markers, suggesting potential use as anti-inflammatory agents .

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H18ClN3O2S/c21-16-7-4-8-17(13-16)24-12-11-23-19(20(24)26)27-14-18(25)22-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,22,25)

InChI Key

LFZQDEDZPKXJLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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